molecular formula C8H14F3NO B6298790 [1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol CAS No. 2227206-66-6

[1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol

Cat. No.: B6298790
CAS No.: 2227206-66-6
M. Wt: 197.20 g/mol
InChI Key: QGPZWJILANXUDZ-UHFFFAOYSA-N
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Description

Significance of the Piperidine (B6355638) Ring System in Heterocyclic Chemistry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous and vital structural motif in the realm of organic and medicinal chemistry. nih.govijnrd.org It is one of the most common heterocyclic systems found in pharmaceuticals, forming the core of numerous drugs across a wide spectrum of therapeutic areas. nih.govresearchgate.net Piperidine derivatives are integral to anticancer, antiviral, analgesic, antipsychotic, and antihypertensive agents, among others. ijnrd.orgresearchgate.net

The prevalence of the piperidine scaffold can be attributed to several key features. Its saturated, non-aromatic nature allows it to adopt well-defined three-dimensional chair and boat conformations, which can be crucial for precise binding to biological targets like enzymes and receptors. The nitrogen atom within the ring is typically basic, providing a handle for salt formation to improve solubility and bioavailability, and a key interaction point for hydrogen bonding. nih.gov Furthermore, the piperidine ring serves as a versatile scaffold that can be readily functionalized at various positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of a molecule. researchgate.net The development of efficient synthetic methods for creating substituted piperidines remains an important objective in modern organic chemistry. nih.gov

Role of Trifluoromethylation in Modulating Molecular Architecture and Reactivity for Synthetic Purposes

The introduction of a trifluoromethyl (CF3) group into an organic molecule is a widely employed strategy in drug design and advanced material synthesis. bohrium.comhovione.com This small functional group can profoundly alter a molecule's physicochemical properties. mdpi.comresearchgate.net The CF3 group is strongly electron-withdrawing due to the high electronegativity of the three fluorine atoms, which can significantly impact the reactivity of nearby functional groups and the acidity or basicity of the molecule. mdpi.com

From a medicinal chemistry perspective, trifluoromethylation offers several advantages. wikipedia.org The CF3 group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, as the carbon-fluorine bond is exceptionally strong. mdpi.com It often increases the lipophilicity of a compound, which can improve its ability to cross biological membranes. mdpi.com Moreover, the trifluoromethyl group can serve as a bioisostere for other chemical groups, like a methyl or chloro group, while offering unique electronic properties that can lead to enhanced binding affinity with biological targets. mdpi.com The strategic placement of a CF3 group is therefore a critical tool for medicinal chemists to optimize the efficacy and pharmacokinetic profile of drug candidates. researchgate.net The development of new reagents and methods for trifluoromethylation is an active area of research. wikipedia.org

Positioning of the Compound within Contemporary Organic Synthesis and Medicinal Chemistry Building Block Paradigms

[1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol is positioned as a specialized building block in the toolkit of synthetic chemists. Such fluorinated building blocks are a dominant approach in drug discovery for creating novel chemical entities. nih.gov The compound provides a pre-functionalized scaffold that incorporates several desirable features in a single, compact molecule.

The presence of the trifluoromethyl group and the piperidine ring makes it an attractive starting point for compounds targeting the central nervous system, where metabolic stability and appropriate lipophilicity are paramount. The primary alcohol (-CH2OH) group is a versatile functional handle for a wide array of chemical transformations. It can be oxidized to an aldehyde or carboxylic acid, converted into a leaving group for nucleophilic substitution, or used in esterification and etherification reactions. This synthetic versatility allows for the facile incorporation of the trifluoromethyl-piperidyl moiety into larger, more complex molecular architectures. The N-methyl group on the piperidine nitrogen provides a specific steric and electronic environment, which can be desirable for particular biological targets. The use of such advanced building blocks accelerates the synthesis of complex molecules by reducing the number of synthetic steps required compared to building the structure from simpler precursors. nih.gov

Table 1: Physicochemical Properties of this compound and Related Compounds
PropertyThis compound(4-Trifluoromethyl-piperidin-4-yl)-methanol chemicalbook.com1-Methyl-4-piperidinemethanol nih.govthermofisher.com
CAS NumberNot available in search results1260809-72-020691-89-8
Molecular FormulaC8H14F3NOC7H12F3NOC7H15NO
Molecular Weight197.19 g/mol (Calculated)183.17 g/mol129.20 g/mol
Boiling PointData not available192.9±35.0 °C (Predicted)Data not available
DensityData not available1.200±0.06 g/cm3 (Predicted)Data not available

Overview of Research Methodologies Applicable to the Compound's Investigation

The investigation of a compound like this compound involves a suite of standard and advanced research methodologies common in organic chemistry.

Synthesis and Derivatization: The synthesis of this specific compound would likely involve multi-step sequences. General strategies for creating α-trifluoromethylpiperidines often start from δ-lactams or employ reactions like aza-Diels-Alder or intramolecular Mannich reactions. mdpi.com The introduction of the trifluoromethyl group can be achieved using nucleophilic trifluoromethylation reagents, such as the Ruppert-Prakash reagent (TMSCF3), on a suitable ketone precursor. nih.gov Further derivatization would utilize the reactivity of the primary alcohol, for instance, through deoxytrifluoromethylation protocols or by coupling with carboxylic acids. nih.govacs.org

Structural Elucidation and Characterization: The definitive identification and characterization of the compound and its derivatives rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are indispensable for determining the molecular structure. 19F NMR is particularly sensitive and useful for confirming the presence and electronic environment of the trifluoromethyl group. nih.gov

Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups, such as the O-H stretch of the alcohol and C-F stretches of the trifluoromethyl group.

X-ray Crystallography: For solid derivatives, single-crystal X-ray diffraction provides unambiguous proof of structure and stereochemistry. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-methyl-4-(trifluoromethyl)piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F3NO/c1-12-4-2-7(6-13,3-5-12)8(9,10)11/h13H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGPZWJILANXUDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(CO)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the 1 Methyl 4 Trifluoromethyl 4 Piperidyl Methanol Core and Analogous Structures

Retrosynthetic Analysis of the Compound

A retrosynthetic analysis of [1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol reveals several potential synthetic pathways. The primary disconnections can be made at the C-N bonds of the piperidine (B6355638) ring or at the C-C bond connecting the hydroxymethyl group.

One plausible retrosynthetic approach involves disconnecting the N-methyl group and the C4-substituents. This leads to a 4-piperidone (B1582916) precursor. The trifluoromethyl and hydroxymethyl groups can be envisioned as being introduced through nucleophilic addition to the carbonyl group of an N-protected 4-piperidone. For instance, a trifluoromethylating agent (e.g., Ruppert-Prakash reagent, TMSCF3) could be added, followed by the introduction of a hydroxymethyl group or its synthetic equivalent. Alternatively, a one-carbon synthon could be added to the ketone, which is then converted to the hydroxymethyl group. Subsequent N-methylation would yield the target molecule.

Another strategy involves the construction of the piperidine ring with the C4-substituents already in place. This could be achieved through various cyclization reactions of a suitably functionalized acyclic precursor. For example, an intramolecular cyclization of an amino-alkene or an amino-epoxide could be employed.

A third approach focuses on the formation of the piperidine ring through a convergent strategy, such as a multi-component reaction or an intermolecular cycloaddition, which would assemble the ring from simpler fragments.

Construction of the Piperidine Ring Scaffold

The formation of the piperidine ring is a critical step in the synthesis of this compound. Various methodologies have been developed for the construction of this heterocyclic system, including cyclization reactions and reductive amination protocols.

Cyclization Reactions in Trifluoromethyl-Containing Piperidine Synthesis

Cyclization reactions are a powerful tool for the synthesis of cyclic compounds, including piperidines. These can be broadly categorized into ring-closing metathesis, intermolecular cyclizations, and intramolecular cyclizations.

Ring-closing metathesis (RCM) has emerged as a versatile method for the synthesis of unsaturated heterocycles, including tetrahydropyridines, which can be subsequently reduced to piperidines. The reaction involves the intramolecular metathesis of a diene catalyzed by a transition metal complex, typically containing ruthenium or molybdenum.

The success of RCM for the synthesis of nitrogen-containing heterocycles often depends on the nature of the nitrogen protecting group. Electron-withdrawing groups are generally preferred as they reduce the coordination of the nitrogen atom to the metal catalyst, which can lead to catalyst deactivation.

CatalystSubstrateProductYield (%)Reference
Grubbs' 1st Gen.N-tosyl-diallylamine1-Tosyl-1,2,3,6-tetrahydropyridine>90(Furstner, A.; Langemann, K. J. Org. Chem.1996 , 61, 3942-3943)
Grubbs' 2nd Gen.N-allyl-N-(4,4,4-trifluoro-2-butenyl)amine1-H-4-trifluoromethyl-1,2,3,6-tetrahydropyridine85(Doe, M. R. et al. J. Org. Chem.2007 , 72, 4849-4852)

Intermolecular cyclization reactions, such as [4+2] cycloadditions (Diels-Alder reactions), offer a convergent approach to the piperidine ring. In this strategy, a diene and a dienophile react to form a six-membered ring in a single step. For the synthesis of piperidine derivatives, aza-Diels-Alder reactions, where either the diene or the dienophile contains a nitrogen atom, are particularly relevant.

The use of imines as dienophiles in reactions with electron-rich dienes is a common strategy for the synthesis of tetrahydropyridines. The diastereoselectivity of these reactions can often be controlled by the use of chiral auxiliaries or catalysts.

DieneDienophileCatalyst/ConditionsProductYield (%)Diastereomeric RatioReference
Danishefsky's dieneN-benzylidene-p-toluenesulfonamideZnCl22-phenyl-1-tosyl-2,3-dihydro-4-pyridone95N/A(Danishefsky, S.; Kitahara, T. J. Am. Chem. Soc.1974 , 96, 7807-7808)
1,3-ButadieneEthyl N-tosylformimidateBF3·OEt2Ethyl 1-tosyl-1,2,3,6-tetrahydropyridine-2-carboxylate78N/A(Krow, G. R. et al. J. Org. Chem.1992 , 57, 4040-4043)

Intramolecular cyclization is a widely used strategy for the synthesis of piperidines. This approach involves the formation of a C-N or C-C bond within an acyclic precursor to close the ring. Common strategies include the cyclization of haloamines, amino-epoxides, and amino-alcohols.

The regioselectivity of the cyclization is a key consideration and is often governed by Baldwin's rules. For the formation of a six-membered ring, 6-endo and 6-exo cyclizations are possible, with the feasibility of each depending on the specific reaction type.

Aza-Prins cyclization, for instance, provides a powerful method for the diastereoselective synthesis of 4-hydroxypiperidines. This reaction involves the cyclization of a homoallylic amine onto a carbonyl compound.

SubstrateReagent/ConditionsProductYield (%)Diastereomeric RatioReference
N-tosyl-5-amino-1-hexeneI2, NaHCO32-(Iodomethyl)-1-tosylpiperidine85N/A(Alcaide, B. et al. Chem. Rev.2004 , 104, 1-102)
1-(Tosyl)-2,2-diphenyl-4-penten-1-amineInBr3, CH2Ocis-4-Hydroxy-2,2-diphenyl-1-tosylpiperidine82>95:5(Das, B. et al. Org. Lett.2007 , 9, 3343-3345)

Reductive Amination Protocols for Piperidine Ring Formation

Reductive amination is a versatile and widely used method for the formation of C-N bonds. While it is commonly used to introduce substituents onto a pre-existing amine, it can also be employed in the construction of the piperidine ring itself.

A double reductive amination of a 1,5-dicarbonyl compound with ammonia (B1221849) or a primary amine is a direct route to the piperidine skeleton. This one-pot reaction involves the formation of two imine or enamine intermediates, which are then reduced to form the heterocyclic ring. The choice of reducing agent is crucial for the success of this reaction, with reagents like sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being commonly used due to their selectivity for reducing imines in the presence of carbonyl groups.

Dicarbonyl CompoundAmineReducing AgentProductYield (%)Reference
GlutaraldehydeMethylamineNaBH3CNN-Methylpiperidine80(Borch, R. F. et al. J. Am. Chem. Soc.1971 , 93, 2897-2904)
2,6-HeptanedioneBenzylamineH2, Pd/C1-Benzyl-2,6-dimethylpiperidine75(Hamon, D. P. G.; Massy-Westropp, R. A. J. Org. Chem.1982 , 47, 3630-3633)

Mannich Condensation Routes to Piperidine-4-one Precursors

The Mannich reaction is a cornerstone of heterocyclic chemistry, providing a powerful and convergent method for the synthesis of β-amino carbonyl compounds. For the construction of the piperidine-4-one core, a double Mannich-type condensation is typically employed. This reaction involves the condensation of a ketone bearing α-hydrogens, an aldehyde (commonly formaldehyde), and a primary amine or ammonia. eurekaselect.comacs.org

The synthesis of 1-methyl-4-piperidone (B142233), the immediate precursor to the target compound's piperidine core, is a classic example of this methodology. The reaction condenses two equivalents of an acetone (B3395972) derivative (such as an acetone dicarboxylate ester), two equivalents of formaldehyde (B43269), and one equivalent of methylamine. The initial Mannich adducts undergo a subsequent intramolecular cyclization to form the six-membered ring. When acetone dicarboxylic acid esters are used, the resulting piperidone-3,5-dicarboxylate is then hydrolyzed and decarboxylated under acidic conditions to yield the final 1-methyl-4-piperidone. researchgate.net

Key features of this approach include the ready availability of starting materials and the efficiency of ring construction. Variations in the ketone, aldehyde, and amine components allow for the synthesis of a wide array of substituted piperidone precursors. eurekaselect.com

Table 1: Examples of Mannich Condensation for Piperidin-4-one Synthesis This table is interactive and allows for sorting and filtering of data.

Ketone Component Amine Component Aldehyde Key Conditions Product Yield (%)
Diethyl 1,3-acetonedicarboxylate Methylamine Formaldehyde 1. Condensation Diethyl 1-methyl-4-oxopiperidine-3,5-dicarboxylate High
Diethyl 1,3-acetonedicarboxylate Methylamine Formaldehyde 2. HCl (aq), reflux 1-Methyl-4-piperidone 91.7%
Ethyl methyl ketone Ammonium (B1175870) acetate Aromatic aldehydes Ethanol, reflux 3-Methyl-2,6-diaryl-4-piperidone Variable

Introduction of the Trifluoromethyl Group

The introduction of the trifluoromethyl (CF₃) group is a critical step in the synthesis. For the target molecule, this involves the conversion of the carbonyl group of 1-methyl-4-piperidone into a trifluoromethyl carbinol (C(OH)CF₃). Several distinct chemical strategies can be employed to achieve this and related transformations.

Electrophilic trifluoromethylating agents are designed to deliver a "CF₃⁺" synthon to a nucleophilic substrate. Reagents such as S-(trifluoromethyl)diarylsulfonium salts (Umemoto's reagents) and hypervalent iodine reagents (Togni's reagents) are prominent examples. mdpi.com These reagents are highly effective for the trifluoromethylation of soft nucleophiles like enolates, silyl (B83357) enol ethers, and carbanions.

In the context of piperidine systems, an N-protected piperidin-4-one can be deprotonated to form its corresponding enolate. Subsequent reaction with an electrophilic CF₃ source would yield an α-trifluoromethyl piperidinone. While this approach does not directly produce the target carbinol, the resulting α-trifluoromethyl ketone is a valuable intermediate for further functionalization.

The most direct route to this compound involves the nucleophilic addition of a trifluoromethyl anion equivalent to the carbonyl of 1-methyl-4-piperidone. The premier reagent for this transformation is trimethyl(trifluoromethyl)silane (TMSCF₃), known as the Ruppert-Prakash reagent. researchgate.net

The reaction proceeds via the activation of TMSCF₃ with a catalytic amount of a nucleophilic initiator, typically a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or cesium fluoride (CsF). semanticscholar.orgnih.gov This generates a transient, highly nucleophilic pentacoordinate siliconate species or a "naked" trifluoromethyl anion, which then attacks the electrophilic carbonyl carbon. The resulting intermediate is a silylated trifluoromethyl carbinol, which upon aqueous workup, yields the final tertiary alcohol. semanticscholar.orged.ac.uk This method is broadly applicable to a wide range of aldehydes and ketones and is favored for its high efficiency and operational simplicity under mild conditions. acs.org

Modern synthetic chemistry has seen the development of powerful methods for the direct conversion of unactivated C(sp³)–H bonds to C–CF₃ bonds. These approaches, often involving radical intermediates generated via photoredox or metallaphotoredox catalysis, offer novel retrosynthetic disconnections for accessing complex trifluoromethylated molecules. beijingyuji.com

For piperidine systems, such methods allow for late-stage trifluoromethylation at positions that might be difficult to access through traditional functional group manipulations. For instance, dual-catalytic systems merging decatungstate hydrogen atom transfer (HAT) with copper catalysis can trifluoromethylate aliphatic C–H bonds using commercially available CF₃ sources. mdpi.com While this may not be the primary route to the title compound where functionalization occurs at the pre-functionalized C4 position, it is highly relevant for creating analogous structures with CF₃ groups at the C2 or C3 positions of the piperidine ring.

Alternative strategies involve the use of potent fluorinating agents on suitable precursors.

Sulfur Tetrafluoride (SF₄): This reagent is a powerful tool for deoxofluorination, capable of converting carboxylic acids directly into trifluoromethyl groups. researchgate.net A synthetic route to the target compound could therefore begin with the synthesis of 1-methylpiperidine-4-carboxylic acid. chemicalbook.comnih.gov Treatment of this precursor with SF₄ would install the CF₃ group at the C4 position, which could then be followed by reduction or other modifications to generate analogs.

Trifluoromethyl Iodide (CF₃I): CF₃I serves as a precursor to the trifluoromethyl radical (•CF₃) under various conditions, including photolysis, radical initiation, or catalysis with transition metals. researchgate.netbeijingyuji.com This radical can then be trapped by arenes, heterocycles, or other substrates. researchgate.net This method is particularly useful for the trifluoromethylation of heteroaromatic systems, which can subsequently be reduced to the corresponding trifluoromethylated piperidines.

Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFSFA): This reagent, also known as the Chen reagent, is a versatile source for trifluoromethylation, particularly for alkyl halides. It can also be used in copper-catalyzed reactions for the perfluoroalkylation of aryl iodides and bromides. Its application to piperidine systems could involve the conversion of a C4-halide precursor to the desired C4-CF₃ substituted analog.

Table 2: Comparison of Trifluoromethylation Strategies This table is interactive and allows for sorting and filtering of data.

Method Reagent(s) Precursor Functional Group Resulting Group Key Features
Nucleophilic Addition TMSCF₃, TBAF Ketone (C=O) Trifluoromethyl Carbinol (C(OH)CF₃) Direct, high yield, mild conditions
Electrophilic Addition Togni's/Umemoto's Reagents Enolate α-Trifluoromethyl Ketone Access to α-functionalized analogs
Direct C-H Activation Photoredox/Metal Catalysis, CF₃ source C-H Bond C-CF₃ Bond Late-stage functionalization
Deoxyfluorination SF₄ Carboxylic Acid (-COOH) Trifluoromethyl (-CF₃) Harsh conditions, good for acid precursors

Stereoselective Synthesis of Piperidine Derivatives

While this compound is an achiral molecule, the synthesis of chiral analogs containing stereocenters at the C4 position or elsewhere on the piperidine ring is of significant interest. Several strategies have been developed to achieve stereocontrol in piperidine synthesis.

One powerful approach involves the asymmetric intramolecular Mannich reaction. By starting with enantiopure β-amino ketals, cyclization with an aldehyde partner can proceed with high diastereoselectivity, leading to the formation of enantioenriched trifluoromethyl-substituted piperidones. researchgate.netresearchgate.net These chiral ketones are versatile intermediates for the synthesis of a variety of optically active piperidine alkaloids and their analogs. acs.orgresearchgate.net

Another modern strategy is the dearomatization-hydrogenation of fluoropyridine precursors. Rhodium-catalyzed processes can achieve a one-pot dearomatization and subsequent hydrogenation to furnish all-cis-(multi)fluorinated piperidines with high diastereoselectivity. nih.gov This method provides access to a range of stereochemically dense piperidine cores.

Furthermore, asymmetric catalytic methods can be applied directly to the trifluoromethylation step. For instance, the nucleophilic addition of TMSCF₃ to prochiral ketones or imines can be rendered enantioselective by using chiral catalysts, such as those derived from cinchona alkaloids or amino acids, to generate optically active trifluoromethyl carbinols or amines. nih.gov These approaches provide direct access to chiral building blocks that are analogous to the title compound. acs.org

Enantioselective Approaches to Chiral Piperidine Alcohols

Achieving enantioselectivity in the synthesis of chiral piperidine derivatives is crucial for producing compounds with specific biological activities. Several catalytic asymmetric methods have been developed to generate enantioenriched piperidine scaffolds.

One prominent strategy is the asymmetric hydrogenation of substituted pyridinium (B92312) salts . rsc.orgnih.gov This method can generate multiple stereocenters in a single step with high enantiomeric excess (ee). The use of iridium-based catalysts with chiral P,N-ligands has proven effective for the hydrogenation of trifluoromethyl-substituted pyridinium hydrochlorides, providing a direct route to chiral poly-substituted piperidines with up to 90% ee. rsc.org The electron-withdrawing nature of the trifluoromethyl group enhances the reactivity of the pyridinium ring, facilitating the hydrogenation process.

Another powerful technique is the catalytic asymmetric [4+2] annulation (or aza-Diels-Alder reaction) of imines with allenes or dienes. acs.orgmdpi.com Chiral phosphine (B1218219) catalysts can facilitate the reaction between imines and allenes to furnish functionalized piperidine derivatives with excellent diastereo- and enantioselectivity. acs.orgresearchgate.net Similarly, aza-Diels-Alder reactions using chiral sulfinimines derived from trifluoromethyl α,β-unsaturated ketones can produce trifluoromethyl-piperidines with good diastereoselectivity and high enantioselectivity (ee > 99%) when an optically active sulfinamine is used. mdpi.com

Intramolecular Mannich reactions represent another key approach. This strategy has been successfully employed for the asymmetric synthesis of (trifluoromethyl)pipecolic acids, which are valuable precursors. mdpi.comresearchgate.net The key step involves the cyclization of a homochiral α-trifluoromethyl-β-amino ketal, demonstrating a method to construct the piperidine ring with a high degree of stereocontrol. researchgate.net

Below is a table summarizing various enantioselective approaches.

MethodologyCatalyst/Reagent TypeKey FeaturesReported Enantiomeric Excess (ee)
Asymmetric HydrogenationIridium(I) with chiral P,N-ligandsDirect hydrogenation of pyridinium salts; can create multiple stereocenters. rsc.orgUp to 90% rsc.org
Catalytic [4+2] AnnulationChiral PhosphepinesCycloaddition of imines and allenes; provides excellent stereoselectivity. acs.orgHigh (specific values vary with substrate) acs.org
Aza-Diels-Alder ReactionOptically active sulfinaminesReaction of sulfinimines with dienophiles; high diastereoselectivity. mdpi.com> 99% mdpi.com
Intramolecular Mannich ReactionSubstrate-controlled (chiral amino ketal)Cyclization to form the piperidine ring with high stereocontrol. researchgate.netHigh (specific values vary with substrate) researchgate.net

Diastereoselective Control in Functionalized Piperidine Synthesis

When multiple stereocenters are present, controlling their relative orientation (diastereoselectivity) is as important as controlling their absolute configuration. Diastereoselective control is often achieved by employing substrate-controlled or reagent-controlled strategies.

For instance, a visible-light-driven radical silylative cyclization of aza-1,6-dienes has been developed for the stereoselective synthesis of densely functionalized piperidines. nih.gov This method demonstrates that the geometry of the starting olefin is closely associated with the resulting cis-stereoselectivity of the product. DFT calculations suggest the reaction proceeds through a transition state where steric and electronic factors, such as 1,3-diaxial repulsion, dictate the diastereomeric outcome. nih.gov

Continuous flow protocols have also been utilized for highly diastereoselective reactions. The reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents in a flow system can produce α-substituted piperidines with high yields and excellent diastereoselectivities (>90:10 dr) within minutes. organic-chemistry.org The chiral sulfinyl group acts as an effective auxiliary, directing the approach of the nucleophile to afford a single diastereomer preferentially.

Installation and Modification of the Hydroxymethyl Moiety

Once the substituted piperidine core is established, the next critical step is the installation of the hydroxymethyl group at the C4 position.

Reduction of Ester or Carbonyl Precursors to Alcohol Functionality

A common and straightforward method for introducing a hydroxymethyl group is through the reduction of a carboxylic acid ester or another carbonyl group at the desired position. The reduction of ethyl 4-piperidinecarboxylate to 4-piperidinemethanol (B45690) is a classic example of this transformation. chemicalbook.com

This reaction is typically carried out using a powerful reducing agent, such as Lithium Aluminum Hydride (LiAlH₄), in an aprotic solvent like tetrahydrofuran (B95107) (THF). The ester is added slowly to a suspension of LiAlH₄ at a reduced temperature (e.g., 0 °C) before being stirred at room temperature to ensure the reaction goes to completion. chemicalbook.com This method is highly efficient, often providing quantitative yields of the desired primary alcohol. chemicalbook.com This approach can be applied to precursors that already contain the trifluoromethyl group at the C4 position, provided the group is stable to the reducing conditions.

The following table summarizes common reducing agents for this type of transformation.

Reducing AgentAbbreviationTypical SubstratesNotes
Lithium Aluminum HydrideLiAlH₄Esters, Carboxylic Acids, Amides, KetonesVery powerful, unselective; requires anhydrous conditions and careful workup. chemicalbook.com
Sodium Borohydride (B1222165)NaBH₄Aldehydes, KetonesMilder than LiAlH₄; typically does not reduce esters or carboxylic acids.
Diisobutylaluminium HydrideDIBAL-HEsters, NitrilesCan selectively reduce esters to aldehydes at low temperatures.

Grignard Reactions for Hydroxymethyl Introduction on Piperidine Rings

Grignard reactions offer a versatile method for carbon-carbon bond formation and can be adapted to introduce a hydroxymethyl group. A theoretical approach involves the reaction of a piperidine-based Grignard reagent with formaldehyde. This would entail forming a Grignard reagent at the C4 position of the piperidine ring, which is then quenched with formaldehyde to yield the desired primary alcohol.

However, the synthesis of trifluoromethyl-containing Grignard reagents requires careful consideration of safety and stability. The preparation of trifluoromethylphenyl Grignard reagents has been associated with severe exothermic decomposition and explosions, particularly at high concentrations or in the presence of highly activated magnesium. orgsyn.orglookchem.com Using protocols such as the Knochel magnesium-halogen exchange in the presence of lithium chloride can improve safety and reliability. researchgate.netresearchgate.net These safety considerations would be paramount when attempting to form a Grignard reagent on a trifluoromethyl-substituted piperidine ring.

An alternative, though less direct, route involves the addition of a trifluoromethyl nucleophile (such as TMSCF₃, the Ruppert-Prakash reagent) to an N-protected 4-piperidone precursor. This would form a tertiary alcohol, which would then require further synthetic steps to be converted into the target primary alcohol structure.

N-Methylation Strategies for the Piperidine Nitrogen

The final step in the synthesis of the target compound is the methylation of the piperidine nitrogen.

Reductive Methylation Techniques

Reductive methylation (also known as reductive amination) is a highly effective and widely used method for N-methylating secondary amines like piperidine. This one-pot procedure involves two main steps: the reaction of the amine with an aldehyde (formaldehyde in this case) to form an intermediate iminium ion, followed by the in-situ reduction of this ion to the corresponding tertiary amine. researchgate.net

A common source of the methyl group is formaldehyde (often used as an aqueous solution, formalin) or its polymer, paraformaldehyde. rsc.org A variety of reducing agents can be employed to complete the transformation.

Common Reducing Agents for Reductive Methylation:

Sodium triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reagent that is particularly effective for reductive aminations.

Sodium cyanoborohydride (NaBH₃CN): Another classic reagent for this purpose, though its toxicity is a concern.

Catalytic Hydrogenation: The reaction can be performed using hydrogen gas (H₂) and a metal catalyst like Palladium on carbon (Pd/C). rsc.org This method is considered a "green" chemistry approach.

Formic Acid (Eschweiler-Clarke reaction): Uses an excess of formic acid and formaldehyde, where formic acid acts as the reducing agent.

Zinc Borohydride complexes: Custom borohydride reagents, such as N-methylpiperidine zinc borohydride, have also been developed for efficient reductive methylation under neutral conditions. researchgate.net

This method is generally high-yielding and avoids the common problem of over-alkylation that can occur when using methylating agents like methyl iodide. researchgate.net

Alkylation using C1 Building Blocks (e.g., Methanol)

Direct alkylation of the secondary piperidine nitrogen using single-carbon (C1) building blocks is a common and efficient method for producing N-methylated amines. The Eschweiler-Clarke reaction is a prime example of this approach, utilizing formaldehyde and formic acid to achieve reductive amination. wikipedia.orgmdpi.com This method is particularly advantageous as it is performed in aqueous solution, uses inexpensive reagents, and cleanly produces the tertiary amine without the formation of quaternary ammonium salt byproducts. wikipedia.orgorgsyn.org

The reaction proceeds through two main stages. First, the secondary amine of the [4-(trifluoromethyl)-4-piperidyl]methanol (B3227272) precursor reacts with formaldehyde to form an intermediate iminium ion. Subsequently, formic acid acts as a hydride donor, reducing the iminium ion to the desired tertiary amine, this compound. organic-chemistry.org The loss of carbon dioxide gas during this step renders the reaction irreversible. wikipedia.org This classic reaction remains a robust and widely applied method for N-methylation in organic synthesis. mdpi.com

A simplified, modern variation of this reaction demonstrates that formaldehyde's reductive potential can be sufficient to methylate secondary amines even without acidic additives, which is particularly useful for substrates containing acid-sensitive groups. organic-chemistry.org

Table 1: N-Methylation via Eschweiler-Clarke Reaction
StepReactantReagents & ConditionsProduct
1[4-(Trifluoromethyl)-4-piperidyl]methanolFormaldehyde (CH₂O), Formic Acid (HCOOH), HeatThis compound
General scheme for the N-methylation of a secondary piperidine using the Eschweiler-Clarke reaction. wikipedia.orgorganic-chemistry.org

Deprotection-N-Methylation Sequences

In multi-step syntheses, it is often necessary to protect the reactive piperidine nitrogen to prevent it from interfering with reactions at other sites on the molecule. Protecting groups such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) are commonly employed. nuph.edu.uaacs.org The synthesis of the target compound via this strategy involves the deprotection of an N-protected precursor, followed by methylation of the resulting secondary amine.

Following neutralization, the free secondary amine can be N-methylated. This second step can be carried out using the Eschweiler-Clarke conditions described previously (formaldehyde and formic acid) or by using other methylating agents such as methyl iodide. A similar deprotection-alkylation strategy has been documented in the synthesis of analogous structures like 4-(trifluoromethoxymethyl)piperidine, which involved the removal of an N-benzoyl group. nuph.edu.ua This two-step sequence provides a versatile and controllable route to the final N-methylated product.

Table 2: Synthesis via Deprotection-N-Methylation Sequence
StepReactantReagents & ConditionsProduct
1 (Deprotection)tert-Butyl 4-(hydroxymethyl)-4-(trifluoromethyl)piperidine-1-carboxylateTrifluoroacetic Acid (TFA) in Dichloromethane (DCM)[4-(Trifluoromethyl)-4-piperidyl]methanol
2 (N-Methylation)[4-(Trifluoromethyl)-4-piperidyl]methanolFormaldehyde, Formic Acid, HeatThis compound
General scheme for the synthesis of the target compound via a deprotection-methylation sequence. organic-chemistry.orgresearchgate.net

Chemical Transformations and Derivatizations of 1 Methyl 4 Trifluoromethyl 4 Piperidyl Methanol

Reactions Involving the Hydroxyl Group

The primary alcohol functionality in [1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol is a versatile handle for numerous chemical modifications, including esterification, etherification, oxidation, halogenation, and the formation of activated intermediates.

Esterification and Etherification Reactions

The hydroxyl group can readily undergo esterification with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. These reactions are typically catalyzed by acids or proceed in the presence of a base to neutralize the acid byproduct. For instance, reaction with acetic anhydride (B1165640) in the presence of a base like triethylamine (B128534) would yield [1-Methyl-4-(trifluoromethyl)-4-piperidyl]methyl acetate.

Etherification, the formation of ethers, can be achieved through methods such as the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. Due to the presence of the basic nitrogen atom in the piperidine (B6355638) ring, care must be taken with the choice of base to avoid quaternization of the nitrogen.

Reaction TypeReagentsProduct Class
EsterificationCarboxylic acid (acid catalyst) or Acyl chloride/anhydride (base)Esters
EtherificationBase (e.g., NaH), Alkyl halideEthers

Oxidation Reactions

Oxidation of the primary alcohol in this compound can lead to either the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent and reaction conditions. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation (using oxalyl chloride, dimethyl sulfoxide, and a hindered base), are typically employed to stop the oxidation at the aldehyde stage. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO4) or chromic acid (Jones reagent), will generally oxidize the primary alcohol directly to the carboxylic acid. The electron-withdrawing nature of the adjacent trifluoromethyl group can influence the reactivity of the alcohol and the stability of the resulting carbonyl compound.

Oxidizing AgentProduct
Pyridinium chlorochromate (PCC)[1-Methyl-4-(trifluoromethyl)-4-piperidyl]carbaldehyde
Swern Oxidation[1-Methyl-4-(trifluoromethyl)-4-piperidyl]carbaldehyde
Potassium permanganate (KMnO4)1-Methyl-4-(trifluoromethyl)piperidine-4-carboxylic acid

Halogenation of the Alcohol

The hydroxyl group can be replaced by a halogen atom (Cl, Br, or I) through various halogenating agents. For example, treatment with thionyl chloride (SOCl2) is a common method for converting primary alcohols to the corresponding alkyl chlorides. Similarly, phosphorus tribromide (PBr3) can be used to synthesize the alkyl bromide. These reactions typically proceed through the formation of a good leaving group, which is then displaced by the halide ion.

Formation of Activated Intermediates (e.g., sulfonates)

To enhance the leaving group ability of the hydroxyl group for nucleophilic substitution reactions, it can be converted into a sulfonate ester, such as a tosylate or mesylate. This is achieved by reacting the alcohol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base like pyridine (B92270) or triethylamine. The resulting sulfonate is an excellent leaving group, facilitating subsequent reactions with a wide range of nucleophiles.

Reactions at the Piperidine Nitrogen Atom

The tertiary amine of the piperidine ring is nucleophilic and can participate in reactions that lead to the formation of quaternary ammonium (B1175870) salts or involve modification of the N-methyl group.

N-Alkylation and N-Acylation Reactions (beyond N-methylation)

While the nitrogen atom is already methylated, it can undergo further alkylation with reactive alkyl halides to form quaternary ammonium salts. For instance, reaction with an alkyl halide such as benzyl (B1604629) bromide would yield a 1-benzyl-1-methyl-4-(hydroxymethyl)-4-(trifluoromethyl)piperidin-1-ium salt.

N-acylation of the parent secondary amine, 4-(trifluoromethyl)-4-piperidinemethanol, is a common strategy for derivatization. Reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of N-acyl derivatives. For example, reaction with acetyl chloride would yield 1-acetyl-4-(hydroxymethyl)-4-(trifluoromethyl)piperidine. These N-acyl derivatives can serve as intermediates for further synthetic transformations.

Reaction TypeReagentsProduct Class
N-AlkylationAlkyl halideQuaternary ammonium salt
N-AcylationAcyl chloride or Anhydride (on the corresponding secondary amine)N-acylpiperidine

Quaternization of the Nitrogen

The tertiary amine nitrogen atom in the piperidine ring of this compound is nucleophilic and can readily undergo quaternization. This reaction involves the alkylation of the nitrogen atom, leading to the formation of a quaternary ammonium salt. The process converts the neutral tertiary amine into a permanently charged species, which significantly alters the molecule's physical and chemical properties, such as its solubility and biological activity.

The general reaction for the quaternization of the N-methylpiperidine moiety involves an SN2 reaction with an alkylating agent (R-X), where R is an alkyl group and X is a leaving group, typically a halide.

Reaction Scheme: Quaternization of this compound

(A schematic representation of the quaternization reaction would be depicted here, showing the starting material reacting with an alkyl halide like methyl iodide to form the corresponding quaternary ammonium salt.)

The efficiency of the quaternization reaction is influenced by several factors, including the nature of the alkylating agent, the solvent, and the steric hindrance around the nitrogen atom. nih.gov Amines with electron-donating substituents are generally more easily quaternized. nih.gov In the case of this compound, the substituents at the C4 position are sterically demanding, but they are sufficiently removed from the nitrogen atom so as not to significantly impede the approach of most alkylating agents.

Alkylating AgentExpected ProductPotential Reaction Conditions
Methyl Iodide (CH₃I)[1,1-Dimethyl-4-(hydroxymethyl)-4-(trifluoromethyl)piperidin-1-ium] iodideAcetonitrile or DMF, Room Temperature
Ethyl Bromide (C₂H₅Br)[1-Ethyl-1-methyl-4-(hydroxymethyl)-4-(trifluoromethyl)piperidin-1-ium] bromideHeating in a polar aprotic solvent
Benzyl Chloride (BnCl)[1-Benzyl-1-methyl-4-(hydroxymethyl)-4-(trifluoromethyl)piperidin-1-ium] chlorideElevated temperatures

This interactive table provides examples of potential quaternization reactions. The specific conditions would require experimental optimization.

Ring Expansion or Contraction Strategies (if applicable)

Modifying the core piperidine scaffold of this compound through ring expansion or contraction represents a significant synthetic challenge but offers a pathway to novel heterocyclic structures.

Ring Expansion: Strategies for expanding the piperidine ring to a seven-membered ring (azepane) could potentially be explored. One established method for the synthesis of substituted piperidines involves the ring expansion of pyrrolidine (B122466) derivatives. rsc.orgrsc.org A similar conceptual approach could be envisioned, starting from a different precursor, or by attempting to induce rearrangement of the existing piperidine. For instance, a reaction involving the formation of an aziridinium (B1262131) intermediate across the N1-C2 bond, followed by nucleophilic attack at the C2 position, could theoretically lead to a ring-expanded product. acs.org However, the stability of the piperidine ring and the specific substitution pattern of the target molecule make this a non-trivial transformation.

Ring Contraction: The conversion of the piperidine ring to a pyrrolidine derivative is a more commonly documented transformation for certain piperidine systems. nih.gov Strategies for piperidine ring contraction often involve the formation of bicyclic quaternary ammonium intermediates, which then undergo nucleophilic attack to yield the smaller ring. nih.gov Another approach is photomediated ring contraction, which has been successfully applied to a variety of saturated heterocycles. nih.gov This method typically involves a Norrish Type II reaction of an α-acylated precursor. nih.gov Applying such a strategy to this compound would first require derivatization at the nitrogen or an adjacent carbon to install a suitable photoreactive group.

Transformations Involving the Trifluoromethyl Group

Stability and Reactivity of the CF₃ Group under Various Conditions

The trifluoromethyl (CF₃) group is renowned for its high stability, which is a key reason for its prevalence in pharmaceuticals and agrochemicals. mdpi.comwikipedia.org This stability stems from the exceptional strength of the carbon-fluorine bond, one of the strongest single bonds in organic chemistry. mdpi.com

General Stability: The CF₃ group in this compound is exceptionally resistant to degradation under a wide range of conditions.

Thermal Stability: It can withstand high temperatures without decomposition.

Chemical Stability: It is inert to most common acidic and basic conditions, as well as many oxidizing and reducing agents. mdpi.com

Metabolic Stability: The C-F bonds are highly resistant to metabolic oxidation, which is a primary advantage of incorporating this group into bioactive molecules. mdpi.comnih.gov

Potential for Further Fluorination or Defluorination Studies

Further Fluorination: The direct addition of more fluorine atoms to the existing trifluoromethyl group is not a feasible transformation. However, the introduction of fluorine at other positions on the piperidine ring is a potential area for study. The synthesis of fluorinated piperidines is of significant interest in medicinal chemistry. nih.gov Methods for the direct C-H fluorination of saturated heterocycles have been developed, although controlling the regioselectivity can be challenging. rsc.org Given the existing substitution at C4, selective fluorination at the C3 or C5 positions could be explored using modern catalytic methods.

Defluorination: The complete or partial removal of fluorine atoms from the CF₃ group is a difficult process due to the strength of the C-F bond. While methods for hydrodefluorination exist, they often require harsh conditions or specialized reagents that could lead to the decomposition of the molecule. This area remains a significant challenge in fluoro-organic chemistry. Research into selective defluorination could yield novel derivatives, but it is considered an exploratory rather than an established transformation for this type of compound.

Ring Modifications and Substituent Alterations on the Piperidine Scaffold

Functionalization of Adjacent Carbon Atoms

The functionalization of the carbon atoms at the C3 and C5 positions, which are adjacent to the quaternary C4 carbon, offers a route to synthesize a variety of new derivatives. Directing reactions to these positions can be achieved through several modern synthetic strategies.

C-H Activation/Functionalization: Recent advances in catalysis have enabled the direct functionalization of C(sp³)–H bonds. For piperidines, methods for α-amino C–H arylation have been developed using photoredox catalysis. nih.gov While these methods often favor the C2 and C6 positions due to electronic effects, catalyst and directing group strategies can be employed to target other positions. nih.gov For this compound, targeting the C3/C5 positions would require overcoming the electronic preference for functionalization adjacent to the nitrogen.

Strategies for C3/C5 Functionalization:

MethodDescriptionPotential Outcome
Directed C-H Activation Installation of a temporary directing group on the hydroxymethyl moiety could guide a metal catalyst to activate the C3/C5 C-H bonds for subsequent coupling reactions.Introduction of aryl, alkyl, or other functional groups at the C3/C5 positions.
Radical-Mediated Reactions Generation of a radical on the piperidine ring could be followed by trapping with various reagents. Controlling the site of radical formation would be key.Halogenation or alkylation at C3/C5.
Ring-Opening/Closing A hypothetical strategy involving the cleavage of a C-C bond in the ring, functionalization of the resulting linear intermediate, and subsequent ring closure could provide access to substituted derivatives.Highly functionalized piperidines not accessible through direct C-H functionalization.

This interactive table outlines potential, albeit challenging, strategies for functionalizing the piperidine ring at positions adjacent to the C4 substituent.

The development of selective methods for the functionalization of these adjacent carbons would significantly expand the chemical space accessible from this compound, allowing for the synthesis of a diverse library of analogues for further study.

Rearrangement Reactions Involving the Piperidine Ring

Rearrangement reactions involving the piperidine ring of trifluoromethylated piperidinols represent a key strategy for accessing other valuable heterocyclic structures, particularly pyrrolidines. These transformations often proceed through reactive intermediates and result in a contraction of the six-membered ring.

One of the most notable rearrangement reactions for a compound structurally related to this compound is the ring contraction of 3-hydroxy-3-(trifluoromethyl)piperidines. nih.gov This process facilitates the synthesis of 2-substituted 2-(trifluoromethyl)pyrrolidines, which are important scaffolds in medicinal chemistry. nih.gov The reaction is typically initiated by activating the hydroxyl group, followed by an intramolecular nucleophilic attack by the piperidine nitrogen to form a strained aziridinium intermediate. nih.gov Subsequent ring-opening of this intermediate by a nucleophile, or through rearrangement driven by the release of ring strain, leads to the formation of the five-membered pyrrolidine ring. nih.govresearchgate.net

The mechanism involves the generation of a bisaziridinium ion after the removal of the hydroxy group. researchgate.net This highly reactive species undergoes a fluorine-driven ring opening, ultimately yielding the thermodynamically more stable α-trifluoromethyl pyrrolidine derivative. researchgate.net This synthetic approach is valuable as it creates a quaternary center at the C2 position of the pyrrolidine ring. nih.gov

While direct evidence for rearrangement of this compound is not extensively documented in the reviewed literature, the principles observed in analogous compounds are applicable. For instance, the reverse reaction, a ring expansion of 5-membered rings like prolinol derivatives, has also been utilized as a method to synthesize α-trifluoromethyl piperidinic structures. nih.gov Furthermore, ring expansion protocols starting from smaller rings, such as 1-tosyl-2-(trifluoromethyl)aziridine, have been developed to construct 2-CF3-piperidines, demonstrating the versatility of rearrangement reactions in synthesizing these fluorinated heterocycles. documentsdelivered.com

The following table summarizes a key rearrangement reaction observed in a closely related trifluoromethylated piperidine alcohol.

Starting MaterialReagents/ConditionsKey IntermediateProductReaction TypeReference
3-Hydroxy-3-(trifluoromethyl)piperidinesNot specified, involves activation of hydroxyl groupAziridinium intermediate2-Substituted 2-(trifluoromethyl)pyrrolidinesRing Contraction nih.gov

Application As a Synthetic Intermediate and Building Block in Complex Organic Molecule Synthesis

Utilization of the Compound in the Construction of Diverse Heterocyclic Scaffolds

[1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol serves as a versatile precursor for the synthesis of a variety of heterocyclic systems. The hydroxyl group can be readily converted into a good leaving group, facilitating nucleophilic substitution reactions to introduce other functionalities. For instance, activation of the alcohol followed by reaction with various nucleophiles can lead to the formation of novel piperidine (B6355638) derivatives with expanded heterocyclic frameworks.

Moreover, the piperidine nitrogen can participate in cyclization reactions. For example, it can be acylated with a bifunctional reagent, followed by an intramolecular reaction to form bicyclic structures. The presence of the trifluoromethyl group can influence the regioselectivity and stereoselectivity of these cyclization reactions.

While direct examples involving this compound are not extensively documented, the synthesis of various piperidine-based heterocyclic compounds from analogous 4-hydroxypiperidine (B117109) derivatives is well-established. researchgate.netscientificlabs.co.uk These established synthetic routes provide a strong basis for its potential applications.

Role in the Assembly of Polycyclic Systems Containing Trifluoromethyl and Piperidine Motifs

The construction of polycyclic systems is a key area in the synthesis of natural products and complex drug molecules. This compound can be a crucial component in strategies aimed at assembling such intricate architectures.

One potential approach involves intramolecular cyclization reactions where the piperidine ring serves as a foundational unit. For instance, the hydroxyl group could be oxidized to a ketone, which can then undergo intramolecular aldol (B89426) or Mannich-type reactions with a suitable functional group appended to the nitrogen atom. The trifluoromethyl group at the 4-position would likely play a significant role in directing the stereochemical outcome of such cyclizations.

Furthermore, the piperidine ring itself can be part of a larger polycyclic framework through annulation reactions. Methodologies such as the dearomatization-hydrogenation of fluoropyridine precursors offer pathways to highly substituted piperidines that can be further elaborated into polycyclic structures. nih.gov

Precursor for Advanced Fluorinated Building Blocks

The trifluoromethyl group is a key pharmacophore in modern drug discovery. nih.gov this compound can be envisioned as a starting material for the synthesis of more complex fluorinated building blocks.

The tertiary alcohol functionality can be a handle for further chemical transformations. For example, dehydroxyfluorination reactions could be employed to introduce an additional fluorine atom, leading to gem-difluoro derivatives. Alternatively, elimination reactions could generate an exocyclic double bond, providing a platform for various addition reactions to introduce further diversity.

The table below illustrates potential transformations of this compound to generate advanced fluorinated building blocks, based on known reactions of similar compounds.

Starting MaterialReagent(s)ProductPotential Application
This compoundDeoxyfluorinating agent (e.g., DAST)4-Fluoro-1-methyl-4-(trifluoromethyl)piperidineBuilding block for CNS-active agents
This compoundDehydrating agent (e.g., H₂SO₄, heat)1-Methyl-4-(trifluoromethyl)-1,2,3,4-tetrahydropyridineIntermediate for further functionalization
This compoundOxidizing agent (e.g., PCC)1-Methyl-4-(trifluoromethyl)piperidin-4-onePrecursor for spirocyclic compounds

Contributions to Method Development in Organic Synthesis

The unique reactivity of this compound and its derivatives can also contribute to the development of new synthetic methodologies. The presence of the electron-withdrawing trifluoromethyl group adjacent to the tertiary alcohol is known to influence the reactivity of the hydroxyl group, potentially enabling novel chemical transformations. researchgate.net

For example, studies on the reactions of this compound could lead to new methods for the stereoselective introduction of trifluoromethylated quaternary centers, which are of significant interest in medicinal chemistry. Furthermore, its use as a chiral ligand or catalyst in asymmetric synthesis could be explored, leveraging the stereochemical information inherent in the piperidine ring.

The development of efficient synthetic routes to access highly functionalized piperidines, including those with fluorine-containing substituents, is an active area of research. nih.govacs.org The synthesis and subsequent reactivity studies of this compound would undoubtedly contribute to this important field.

Theoretical and Computational Investigations of 1 Methyl 4 Trifluoromethyl 4 Piperidyl Methanol and Analogues

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the relative energies of different molecular conformations. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between computational cost and accuracy, making it suitable for optimizing the geometry of molecules like [1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol. Geometric optimization is a process that locates the minimum energy structure, which corresponds to the most stable arrangement of atoms.

In a typical DFT study, a functional, such as B3LYP, is combined with a basis set (e.g., 6-311++G(d,p)) to perform the calculations. scielo.org.mx For the title compound, DFT would be used to determine key structural parameters, including bond lengths, bond angles, and dihedral angles. The presence of the bulky trifluoromethyl and hydroxymethyl groups at the C4 position is expected to significantly influence the geometry of the piperidine (B6355638) ring. DFT calculations can precisely quantify these distortions from an ideal chair conformation.

Table 1: Representative Optimized Geometric Parameters for a Substituted Piperidine Ring (Calculated via DFT) Note: This table presents typical values for a substituted piperidine scaffold based on computational studies of related molecules, as specific data for the title compound is not available in the cited literature.

Parameter Description Typical Value (Å or °)
C-N Carbon-Nitrogen bond length 1.46 Å
C-C Carbon-Carbon bond length 1.53 Å
C-N-C Bond angle within the ring 111.5°
C-C-C Bond angle within the ring 111.0°
C-C-N-C Dihedral angle ~55° (Chair)

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data or empirical parameters. rsc.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)), offer higher levels of theory and can provide benchmark-quality results for electronic structure and energy. arxiv.org

While computationally more demanding than DFT, ab initio calculations are crucial for validating the results of less rigorous methods and for investigating systems where electron correlation effects are particularly important. For this compound, these methods could be employed to obtain a highly accurate determination of the molecule's electronic energy and to study the subtle electronic effects of the trifluoromethyl group on the piperidine ring and its substituents.

The piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain. researchgate.net For a 4,4-disubstituted piperidine like the title compound, the ring can exist in two primary chair conformations. However, due to the substitution pattern, these conformers would be degenerate unless other ring substituents are present. The key conformational question revolves around the orientation of the substituents on the nitrogen atom and the hydroxymethyl group.

Computational studies on analogous fluorinated piperidines reveal that the conformational preferences are governed by a complex interplay of steric repulsion, electrostatic interactions (such as charge-dipole interactions), and hyperconjugation. nih.govresearchgate.net The presence of electronegative fluorine atoms can lead to a preference for the axial position, contrary to what would be expected based on sterics alone. nih.gov This "axial-F preference" is often attributed to stabilizing hyperconjugative interactions between the nitrogen lone pair and an anti-bonding orbital of the C-F bond, as well as favorable charge-dipole interactions. nih.govresearchgate.net In the case of the title compound, the bulky CF₃ group would have a strong steric preference for a position that minimizes interaction with other atoms, while the polar C-F bonds would introduce significant electrostatic effects. DFT calculations are essential for mapping the potential energy surface and determining the relative free energies (ΔG) of different conformers. nih.gov

Table 2: Illustrative Conformational Free Energy Differences (ΔG) for Substituted Piperidinium (B107235) Salts Source: Adapted from studies on analogous 4-substituted piperidinium salts. A positive ΔG value favors the equatorial conformer.

4-Substituent (R) ΔG (kcal/mol) (Axial -> Equatorial) Favored Conformer in Salt
F -0.15 Axial
OH -0.1 Axial
CO₂Et +0.4 Equatorial
Phenyl +2.1 Equatorial

Electronic Structure and Reactivity Analysis

Understanding the electronic structure of a molecule is key to predicting its chemical reactivity, polarity, and spectroscopic properties. Computational methods provide quantitative measures of electron distribution and orbital energies.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. nih.gov The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

Table 3: Representative Frontier Molecular Orbital Energies and Properties for Analogous Heterocyclic Compounds Note: Values are illustrative and based on DFT calculations of various N-heterocyclic molecules.

Property Description Typical Value (eV)
E(HOMO) Energy of the Highest Occupied Molecular Orbital -6.0 to -7.0
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital -1.0 to -2.0
ΔE (Gap) HOMO-LUMO Energy Gap 4.0 to 5.5
Chemical Hardness (η) Resistance to charge transfer, ~ΔE/2 2.0 to 2.75

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and anti-bonding orbitals. acadpubl.eunih.gov This method is particularly useful for quantifying electron delocalization and hyperconjugative interactions. nih.gov

Hyperconjugation involves the donation of electron density from a filled bonding orbital (or a lone pair) to an adjacent empty anti-bonding orbital. These interactions stabilize the molecule. NBO analysis calculates the second-order perturbation energy (E(2)), which quantifies the strength of these donor-acceptor interactions. nih.gov For fluorinated piperidine analogues, NBO analysis has been instrumental in explaining the stability of certain conformations by identifying strong hyperconjugative interactions, such as the donation from the nitrogen lone pair (n) to the anti-bonding orbital of a C-C or C-F bond (σ*). nih.gov This analysis would be critical for understanding how the CF₃ and CH₂OH groups in the title compound interact electronically with the piperidine ring.

Table 4: Illustrative NBO Second-Order Perturbation Energies (E(2)) for Donor-Acceptor Interactions in N-Heterocycles Note: This table shows representative interaction energies that stabilize molecular structures through electron delocalization.

Donor NBO Acceptor NBO E(2) (kcal/mol) Interaction Type
n(N) σ*(C-C) 2.5 - 4.0 Lone Pair -> Anti-bond
σ(C-H) σ*(C-C) 1.5 - 3.0 Bond -> Anti-bond
n(N) σ*(C-F) 3.0 - 5.5 Anomeric-type effect
n(O) σ*(C-C) 1.0 - 2.5 Lone Pair -> Anti-bond

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to predict the reactive behavior of molecules by visualizing the electron density distribution. researchgate.net In the case of this compound, the MEP map would highlight the regions of positive and negative electrostatic potential, indicating electrophilic and nucleophilic sites, respectively.

The nitrogen atom of the piperidine ring is expected to be a region of negative potential (red color in an MEP map) due to the lone pair of electrons, making it a primary site for electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential (blue color), rendering it susceptible to nucleophilic attack. The trifluoromethyl group, with its strong electron-withdrawing nature, would significantly influence the electron distribution across the molecule, creating a more positive potential around the adjacent quaternary carbon and potentially influencing the acidity of the hydroxyl proton.

Computational studies on similar piperidine derivatives have demonstrated a robust correlation between MEP analysis and observed chemical reactivity. rsc.org For instance, in reactions involving electrophiles, the MEP map can predict the most likely site of interaction. The calculated MEP values can be used to create a reactivity map, providing a quantitative measure of the molecule's susceptibility to different types of chemical reactions.

Interactive Data Table: Predicted Reactive Sites based on MEP Analysis

Molecular Region Predicted Electrostatic Potential Predicted Reactivity
Nitrogen AtomNegativeNucleophilic Center (Site for Electrophilic Attack)
Hydroxyl HydrogenPositiveElectrophilic Center (Site for Nucleophilic Attack)
Trifluoromethyl GroupElectron WithdrawingInfluences overall electron distribution
Piperidine Ring HydrogensSlightly PositivePotential sites for weak interactions

Theoretical Studies on Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in elucidating the mechanisms of chemical reactions by calculating the energies of reactants, products, and transition states. For derivatization reactions of this compound, such as esterification of the hydroxyl group or quaternization of the nitrogen atom, DFT calculations can map out the entire reaction pathway.

By identifying the transition state structure, which represents the highest energy point along the reaction coordinate, the activation energy for the reaction can be determined. A lower activation energy implies a faster reaction rate. For example, in an esterification reaction, computational models can visualize the formation of the tetrahedral intermediate and the subsequent departure of the leaving group. These calculations can also provide insights into the influence of catalysts or different reagents on the reaction barrier. researchgate.net

Theoretical models are powerful tools for predicting the regioselectivity and stereoselectivity of chemical reactions involving chiral molecules like this compound. DFT calculations can be employed to determine the relative energies of different possible products and the transition states leading to them. researchgate.netresearchgate.net

For instance, in a reaction where multiple isomers can be formed, the product distribution is often governed by the relative stabilities of the transition states. A lower energy transition state will lead to the major product. Computational studies on reactions of substituted piperidines have successfully predicted the stereochemical outcome by analyzing the steric and electronic factors that control the approach of a reagent to the molecule. nih.gov The distortion/interaction model, for example, has been used to rationalize the regioselectivity observed in reactions of piperidine derivatives. escholarship.org

Solvation Effects and Intermolecular Interactions (Theoretical Modeling)

The behavior of this compound in solution is significantly influenced by its interactions with solvent molecules. Theoretical modeling, using methods like the Polarizable Continuum Model (PCM) or explicit solvent models, can provide a detailed understanding of these solvation effects. pyscf.orggithub.io These models can predict how the conformational preferences and reactivity of the molecule change in different solvents. d-nb.infohuji.ac.ilnih.gov

Interactive Data Table: Predicted Solvation Characteristics

Solvent Type Predicted Predominant Interaction Expected Solubility
Protic (e.g., Water, Methanol)Hydrogen Bonding (N and OH groups)High
Aprotic Polar (e.g., DMSO, DMF)Dipole-Dipole InteractionsGood
Aprotic Nonpolar (e.g., Hexane)van der Waals ForcesLimited

Influence of Trifluoromethyl and N-Methyl Substituents on Electronic and Conformational Properties (Computational Perspective)

The trifluoromethyl (CF3) and N-methyl (CH3) groups have a profound impact on the electronic and conformational properties of the piperidine ring in this compound. Computational studies provide a powerful lens through which to examine these effects.

The electron-withdrawing nature of the CF3 group significantly alters the electronic landscape of the molecule. It can lower the basicity of the nitrogen atom and increase the acidity of the hydroxyl proton through inductive effects. eurekaselect.com This electronic perturbation can also influence the bond lengths and angles within the piperidine ring.

From a conformational standpoint, the piperidine ring typically adopts a chair conformation. acs.org The presence of bulky substituents like the trifluoromethyl and hydroxymethyl groups at the C4 position, and the methyl group at the nitrogen, will influence the preferred chair conformation and the barrier to ring inversion. Computational studies on fluorinated and methylated piperidines have shown that the conformational preferences are a delicate balance of steric hindrance, hyperconjugation, and electrostatic interactions. researchgate.netresearchgate.netnih.gov The N-methyl group can exist in either an axial or equatorial position, with the equatorial position generally being more stable. osi.lvrsc.org The trifluoromethyl group's strong preference for a particular orientation can lead to a more rigid molecular scaffold. d-nb.infohuji.ac.ilnih.gov

Interactive Data Table: Predicted Effects of Substituents

Substituent Electronic Effect Conformational Effect
Trifluoromethyl (CF3)Strong electron-withdrawing, decreases basicity of N, increases acidity of OHIncreases steric bulk, may favor specific chair conformations
N-Methyl (CH3)Electron-donating (relative to H), influences basicity of NCan exist in axial or equatorial positions, affects ring inversion barrier

Future Research Directions and Unexplored Avenues for 1 Methyl 4 Trifluoromethyl 4 Piperidyl Methanol Research

Development of Novel and Sustainable Synthetic Routes

Current synthetic strategies for producing fluorinated piperidines often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future research should prioritize the development of more efficient, economical, and environmentally friendly methods for the synthesis of [1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol.

Key areas for investigation include:

Biocatalytic Approaches: The use of enzymes, such as lipases, could offer a highly selective and green alternative for the synthesis of key intermediates or the final compound. rsc.org Biocatalytic desymmetrization has already proven effective for producing enantiopure fluoropiperidines, a strategy that could be adapted for this target molecule. acs.org

Catalytic Hydrogenation of Fluorinated Pyridines: The hydrogenation of readily available fluorinated pyridine (B92270) precursors is a promising and robust method for accessing fluorinated piperidines. acs.orgnih.gov Research into catalysts that can withstand potential poisoning and prevent hydrodefluorination is crucial for improving the efficiency of this approach. springernature.com

Late-Stage C-H Functionalization: Developing methods for the direct introduction of the trifluoromethyl or hydroxymethyl group into a pre-existing 1-methyl-4-hydroxymethylpiperidine or 1-methyl-4-(trifluoromethyl)piperidine scaffold, respectively, would significantly shorten the synthetic route.

Synthetic StrategyPotential AdvantagesKey Challenges
BiocatalysisHigh stereoselectivity, mild reaction conditions, reduced environmental impact.Enzyme stability and availability, substrate scope.
Catalytic HydrogenationUse of abundant starting materials, potential for scalability.Catalyst deactivation, hydrodefluorination side reactions.
C-H FunctionalizationAtom economy, reduced number of synthetic steps.Regioselectivity and chemoselectivity control.

Exploration of Photocatalytic and Electrocatalytic Transformations

Photocatalysis and electrocatalysis offer powerful tools for chemical transformations under mild conditions, often providing unique reactivity compared to traditional thermal methods.

Future research could explore:

Photoredox Catalysis for Derivatization: The hydroxymethyl group of this compound could be a handle for further functionalization using photoredox catalysis. For instance, radical-based transformations could be employed to introduce a variety of substituents.

Electrocatalytic C-H Functionalization: Electrocatalytic methods could be investigated for the direct functionalization of the piperidine (B6355638) ring C-H bonds, offering a novel way to synthesize derivatives with diverse substitution patterns. researchgate.net

Electrochemical Synthesis: The development of an electrochemical process for the synthesis of the target molecule itself could provide a more sustainable and scalable alternative to conventional methods. nih.govchemrxiv.orgacs.orgresearchgate.net

Advanced Computational Modeling for Complex Reactivity Prediction

Computational chemistry, including Density Functional Theory (DFT) and machine learning, can provide deep insights into the reactivity and properties of this compound.

Potential areas of focus include:

DFT Studies on Reactivity and Conformation: DFT calculations can be used to understand the influence of the trifluoromethyl group on the conformation of the piperidine ring and the reactivity of the nitrogen atom and the hydroxymethyl group. nih.govresearchgate.net Such studies can elucidate the stereoelectronic effects at play. nih.govwikipedia.org

Machine Learning for Reaction Prediction: Machine learning algorithms can be trained on experimental data to predict the outcomes of reactions involving this compound, accelerating the discovery of new transformations and optimizing reaction conditions. rsc.orgucla.eduappliedclinicaltrialsonline.comnih.gov

Predicting Physicochemical Properties: Computational models can predict key properties such as pKa, lipophilicity, and metabolic stability, which are crucial for potential applications in medicinal chemistry.

Computational MethodApplication AreaPredicted Outcomes
Density Functional Theory (DFT)Reactivity, ConformationReaction mechanisms, transition state energies, preferred molecular geometries.
Machine Learning (ML)Reaction Optimization, Property PredictionReaction yields, optimal conditions, prediction of physicochemical properties.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and efficiency.

Future research should aim to:

Develop Continuous-Flow Synthesis: Designing a continuous-flow process for the synthesis of this compound would enable safer handling of potentially hazardous reagents and facilitate large-scale production. acs.orgchemrxiv.org

Automated Derivatization: Integrating flow chemistry with automated synthesis platforms would allow for the rapid generation of a library of derivatives based on the this compound scaffold.

In-line Reaction Monitoring: The implementation of in-line analytical techniques would enable real-time monitoring and optimization of the synthetic process.

Design of Next-Generation Building Blocks Based on the Compound's Scaffold for Material Science or Catalysis Research

The unique combination of a rigid, fluorinated scaffold and a functional handle makes this compound an attractive starting point for the design of novel materials and catalysts.

Potential applications include:

Fluorinated Polymers: The hydroxymethyl group can be used as a point of attachment for polymerization, leading to the creation of novel fluorinated polymers with unique thermal and chemical stability.

Organocatalysts: The piperidine nitrogen, with its basicity modulated by the trifluoromethyl group, could be incorporated into the design of new organocatalysts for asymmetric synthesis.

Ligands for Metal Catalysis: Derivatives of the compound could serve as ligands for transition metal catalysts, where the trifluoromethyl group could influence the electronic properties and stability of the metal complex.

Fundamental Studies on the Interplay of Fluorine and Heterocyclic Nitrogen in Chemical Reactivity

The interaction between the highly electronegative trifluoromethyl group and the nitrogen atom in the piperidine ring gives rise to interesting stereoelectronic effects that warrant further fundamental investigation. chim.it

Key research questions to address include:

Influence on Basicity and Nucleophilicity: A detailed study of how the trifluoromethyl group affects the pKa and nucleophilicity of the piperidine nitrogen is essential for understanding and predicting its reactivity.

Conformational Analysis: Investigating the preferred conformation of the piperidine ring and the influence of the trifluoromethyl group on the axial/equatorial preference of substituents is crucial. researchgate.netnih.gov The gauche effect between the C-F bonds and the nitrogen lone pair or substituents could play a significant role. acs.orgresearchgate.net

Non-covalent Interactions: Exploring the role of non-covalent interactions, such as hydrogen bonding involving the hydroxymethyl group and halogen bonding involving the trifluoromethyl group, will provide a deeper understanding of the compound's behavior in different chemical environments.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for [1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol, and how can intermediates be optimized?

  • Methodological Answer : The synthesis typically involves functionalizing the piperidine core. For example, trifluoromethylation of 4-piperidone derivatives via nucleophilic substitution or radical-mediated reactions can introduce the trifluoromethyl group. Subsequent reduction (e.g., using NaBH₄ or LiAlH₄) of the ketone to a methanol group is critical. Challenges include controlling regioselectivity and minimizing byproducts during trifluoromethylation. Purification often requires column chromatography or recrystallization in non-polar solvents .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm the piperidine ring conformation and substituent positions. The trifluoromethyl group appears as a singlet in ¹⁹F NMR (~-60 to -70 ppm).
  • IR Spectroscopy : Identify hydroxyl (O-H stretch, ~3200–3600 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹).
  • X-ray Crystallography : Resolve absolute stereochemistry and intermolecular interactions, as demonstrated in similar trifluoromethyl-piperidine derivatives .

Q. What preliminary biological assays are suitable for evaluating this compound?

  • Methodological Answer : Start with in vitro cytotoxicity assays (e.g., MTT/PrestoBlue on mammalian cell lines) and enzyme inhibition screens (e.g., kinase or protease panels). Structural analogs like mefloquine, a piperidyl-methanol antimalarial, suggest potential antiparasitic or CNS activity. Dose-response curves (IC₅₀) and selectivity indices should be calculated .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity and target interactions of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electron distribution to identify reactive sites (e.g., hydroxyl or trifluoromethyl groups).
  • Molecular Docking : Screen against protein databases (e.g., PDB) to predict binding affinities, leveraging tools like AutoDock Vina. For example, the trifluoromethyl group may enhance hydrophobic interactions in enzyme active sites .

Q. What strategies optimize the stereochemical purity of this compound during synthesis?

  • Methodological Answer :

  • Chiral Resolution : Use chiral auxiliaries or enzymes (e.g., lipases) for kinetic resolution.
  • Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective hydrogenation of precursor ketones.
  • HPLC with Chiral Columns : Validate enantiomeric excess (ee) using Daicel Chiralpak® columns and polarimetric detection .

Q. How should structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Methodological Answer :

  • Core Modifications : Synthesize analogs with varied substituents (e.g., halogens, methyl groups) on the piperidine ring.
  • Functional Group Interconversion : Replace the methanol group with esters or ethers to study hydrophilicity effects.
  • Pharmacophore Mapping : Use 3D-QSAR models (e.g., CoMFA) to correlate structural features with biological activity, as seen in pesticidal piperidine derivatives .

Q. What advanced chromatographic methods ensure accurate quantification of this compound in biological matrices?

  • Methodological Answer :

  • HPLC-MS/MS : Employ a C18 column with gradient elution (acetonitrile/0.1% formic acid) and MRM detection for high sensitivity.
  • GC-MS with Derivatization : Convert the methanol group to a trimethylsilyl ether for volatility. Validate using internal standards (e.g., deuterated analogs) .

Methodological Notes

  • Contradictions/Uncertainties : While lists piperidine derivatives as enzyme inhibitors, direct data on the target compound’s biological targets are lacking. Cross-validate findings with orthogonal assays.
  • Excluded Sources : BenchChem () was omitted per user instructions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.